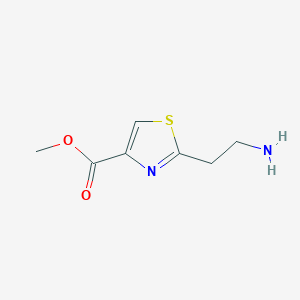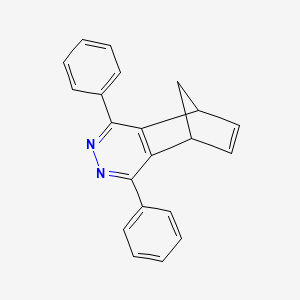![molecular formula C47H27N4Na3O7 B12926316 4,4',4''-[20-(4-Hydroxyphenyl)-21H,23H-porphine-5,10,15-triyl]tris[sodium benzoate]](/img/structure/B12926316.png)
4,4',4''-[20-(4-Hydroxyphenyl)-21H,23H-porphine-5,10,15-triyl]tris[sodium benzoate]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’,4’'-[20-(4-Hydroxyphenyl)-21H,23H-porphine-5,10,15-triyl]tris[sodium benzoate] is a complex organic compound known for its unique structural properties and diverse applications. This compound is part of the porphyrin family, which are macrocyclic compounds widely studied for their roles in biological systems and industrial applications.
Vorbereitungsmethoden
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4,4’,4’'-[20-(4-Hydroxyphenyl)-21H,23H-porphine-5,10,15-triyl]tris[sodium benzoate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups[][1].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions[][1].
Major Products
Wissenschaftliche Forschungsanwendungen
4,4’,4’'-[20-(4-Hydroxyphenyl)-21H,23H-porphine-5,10,15-triyl]tris[sodium benzoate] has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a photosensitizer in photochemical reactions.
Biology: Studied for its role in mimicking natural enzymes and its potential in photodynamic therapy for cancer treatment.
Medicine: Investigated for its antimicrobial properties and as a diagnostic tool in imaging techniques.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and as a component in solar cells[][1].
Wirkmechanismus
The compound exerts its effects through various mechanisms:
Photosensitization: Absorbs light energy and transfers it to molecular oxygen, generating reactive oxygen species that can damage cellular components.
Catalysis: Acts as a catalyst by stabilizing transition states and lowering activation energy in chemical reactions.
Metal Ion Coordination: Forms complexes with metal ions, which can enhance its catalytic and photophysical properties[][1].
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin: Similar structure but lacks the sodium benzoate groups.
5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: Contains methoxy groups instead of hydroxy groups.
5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrin: Features trimethylammonium groups, providing different solubility and reactivity properties[][1].
Eigenschaften
Molekularformel |
C47H27N4Na3O7 |
|---|---|
Molekulargewicht |
828.7 g/mol |
IUPAC-Name |
trisodium;4-[10,20-bis(4-carboxylatophenyl)-15-(4-hydroxyphenyl)-21,23-dihydroporphyrin-5-yl]benzoate |
InChI |
InChI=1S/C47H30N4O7.3Na/c52-32-15-13-28(14-16-32)44-39-23-21-37(50-39)42(26-3-9-30(10-4-26)46(55)56)35-19-17-33(48-35)41(25-1-7-29(8-2-25)45(53)54)34-18-20-36(49-34)43(38-22-24-40(44)51-38)27-5-11-31(12-6-27)47(57)58;;;/h1-24,48,51-52H,(H,53,54)(H,55,56)(H,57,58);;;/q;3*+1/p-3 |
InChI-Schlüssel |
GHSKRCLKGBYCOW-UHFFFAOYSA-K |
Kanonische SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)O)C=C4)C9=CC=C(C=C9)C(=O)[O-])N3)C(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy]acetonitrile](/img/structure/B12926236.png)
![(2R,3R,4S,5R)-2-[6-[(2-bromo-1-hydroxypropyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12926241.png)


![Methyl 7-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12926253.png)

![2-[2-(Dimethylamino)pyrimidin-4-yl]-3,7-dihydro-6H-purine-6-thione](/img/structure/B12926266.png)
![5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide](/img/structure/B12926277.png)


![[1,3]Dioxolo[4,5-c]pyridine-6-carbonitrile](/img/structure/B12926286.png)

![3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12926293.png)

